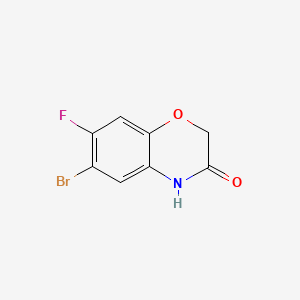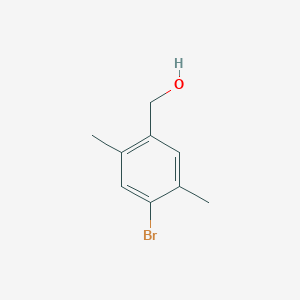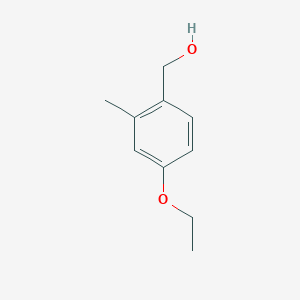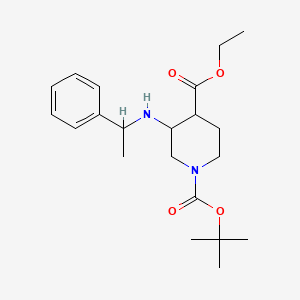![molecular formula C18H17F3O B1343512 3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one CAS No. 898779-61-8](/img/structure/B1343512.png)
3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one, also known as Dibenzylideneacetone (DBA), is a yellow crystalline compound that is widely used in scientific research. DBA is a versatile compound that has been used in various fields of research, including organic chemistry, material science, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
This compound and its derivatives find extensive applications in the realm of organic synthesis. For instance, compounds with the trifluoromethyl group, such as "3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one", are pivotal in antitubercular drug design due to their ability to modulate pharmacodynamic and pharmacokinetic behavior of antitubercular agents. The presence of the trifluoromethyl (-CF3) group is recognized for improving the potency of antitubercular agents, highlighting its significant impact on pharmacodynamic and pharmacokinetic properties (Thomas, 1969).
Moreover, the application of such compounds extends to polymer science and material chemistry, where their structural components are utilized in creating advanced materials. For example, the structural motif found in "3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one" could be integral in synthesizing organic semiconductors for OLED devices. The structural design and synthesis of BODIPY-based organic semiconductors, which bear resemblance in their functional groups to the discussed compound, are crucial for developing 'metal-free' infrared emitters in OLEDs (Squeo & Pasini, 2020).
Biochemical Applications
In biochemical research, the compound's structural elements are valuable for designing probes and ligands that interact with biological targets. Photoaffinity labeling (PAL), a technique employing photoreactive groups like arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, benefits from derivatives of "3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one" for studying the structure and function of biological systems. This approach aids in understanding drug-target interactions and the organization of biological systems at a molecular level (Vodovozova, 2007).
Material Science and Photovoltaics
The relevance of compounds with trifluoromethyl groups extends to material science, particularly in the development of organic photovoltaics (OPVs). Research into charge transport and recombination in polymer/fullerene organic solar cells leverages similar molecular structures to optimize the efficiency and performance of solar cells. The distinct electronic properties conferred by the trifluoromethyl group play a crucial role in enhancing charge carrier mobility and reducing recombination, pivotal for achieving high-performance OPVs (Pivrikas et al., 2007).
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-7-8-14(11-13(12)2)9-10-17(22)15-5-3-4-6-16(15)18(19,20)21/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNMVPFRBGCLDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644854 |
Source


|
| Record name | 3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
CAS RN |
898779-61-8 |
Source


|
| Record name | 3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

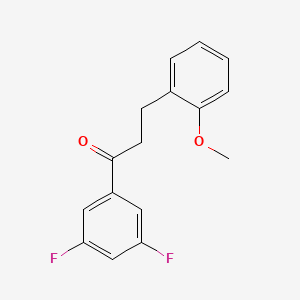
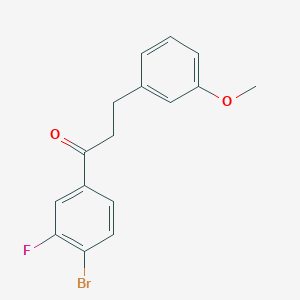
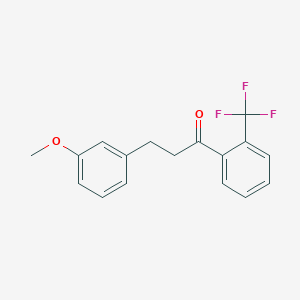
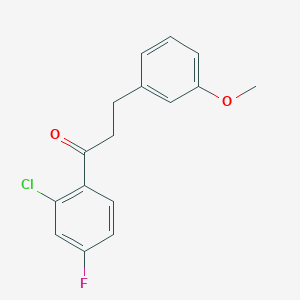
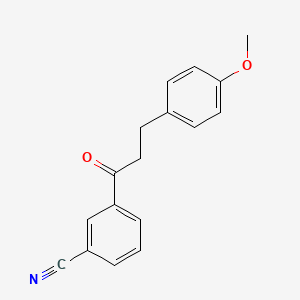
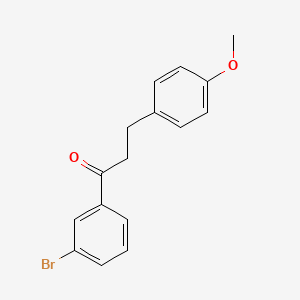
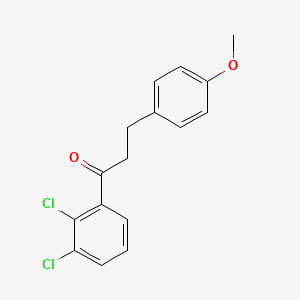
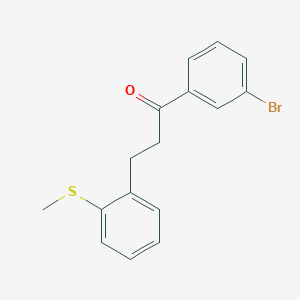
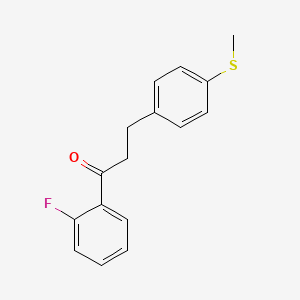
![Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1343445.png)
